molecular formula C9H7ClF3N3 B12340313 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine

3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B12340313
M. Wt: 249.62 g/mol
InChI Key: RDOMXPYDFAAOCM-UHFFFAOYSA-N
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Description

3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, an imidazole ring, and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the chloro, imidazole, and trifluoromethyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures are also crucial due to the potential hazards associated with handling reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the imidazole ring or other parts of the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its imidazole ring can mimic certain natural compounds, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound may be investigated for their pharmacological properties. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound may be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its unique chemical properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from signal transduction to metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: Lacks the imidazole ring, making it less versatile in biological applications.

    3-chloro-2-(1H-imidazol-2-yl)pyridine: Similar structure but without the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    5-(trifluoromethyl)-2-(4,5-dihydro-1H-imidazol-2-yl)pyridine: Similar but with different positioning of the chloro group, potentially leading to different chemical properties.

Uniqueness

The combination of the chloro, imidazole, and trifluoromethyl groups in 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine makes it unique among pyridine derivatives. This unique structure imparts specific chemical properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C9H7ClF3N3

Molecular Weight

249.62 g/mol

IUPAC Name

3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H7ClF3N3/c10-6-3-5(9(11,12)13)4-16-7(6)8-14-1-2-15-8/h3-4H,1-2H2,(H,14,15)

InChI Key

RDOMXPYDFAAOCM-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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